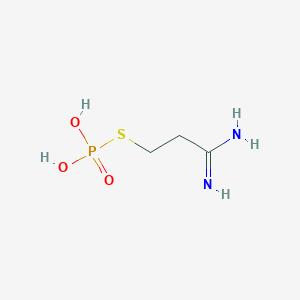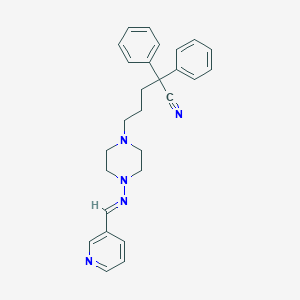
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile
Descripción general
Descripción
The enzyme Δ6 desaturase mediates the conversion of linoleic acid to γ-linolenic acid (GLA), which can then be elongated to dihomo-γ-linolenic acid (DGLA). DGLA can then be used as a substrate for Δ5 desaturase to produce arachidonic acid (AA), the fatty acid that is used to generate eicosanoids. SC 26196 is an inhibitor of Δ6 desaturase (IC50 = 0.2 µM in a rat liver microsomal assay) that completely blocks the conversion of linoleic acid to arachidonic acid (AA). It is selective for Δ6 desaturase, as IC50 values for Δ5 and Δ9 desaturases exceed 200 µM and it has no effect on the conversion of dihomo-γ-linolenic acid to AA. SC 26196 is orally active in vivo, decreasing edema in the carrageenan paw edema model in mice. It also blocks aging-related increases in AA in myocardial cardiolipin in mice, attenuating contractile dysfunction without impacting mitochondrial oxidative stress.
Aplicaciones Científicas De Investigación
Inhibition of Delta6 Fatty Acid Desaturase
SC-26196 is known as an inhibitor of Delta6 Fatty Acid Desaturase (Delta6D) . It specifically inhibits Delta6D activity with an IC(50) value of 100 nM . The rate-limiting step in arachidonic acid synthesis is the desaturation of dietary linoleic acid by Delta6D . SC-26196 completely prevents this conversion of linoleic acid to arachidonic acid .
Research in Cell Cultures
SC-26196 has been used in cell culture research, specifically in mouse inner medullary collecting duct (IMCD3) and human (female) embryonic kidney (HEK) 293 cell cultures . It is used as a component in Dulbecco’s Modified Eagle’s Medium (DMEM) .
Hepatic Research
In hepatic research, SC-26196 has been used in HepG2 cells . HepG2 is a cell line derived from human liver tissue, commonly used in scientific research to study the effects of drugs and other substances on the liver.
Cancer Research
SC-26196 has been used in cancer research, specifically in glioblastoma cell lines . Glioblastoma is a type of brain cancer. Researchers have tested the effects of SC-26196 on these cell lines post-radiation treatments .
Lipid Signaling Research
This compound was developed by Pfizer for lipid signaling research . Lipid signaling involves the participation of lipids in cellular signaling pathways, which play a crucial role in cell function and behavior.
Arachidonic Acid Synthesis Research
SC-26196 plays a significant role in the research of arachidonic acid synthesis . As mentioned earlier, it prevents the conversion of linoleic acid to arachidonic acid, which is a key step in the synthesis of arachidonic acid .
Mecanismo De Acción
Target of Action
SC-26196 is a potent, orally active inhibitor of Delta6 desaturase (D6D, FADS2) . This enzyme plays a crucial role in the synthesis of arachidonic acid, a key component of inflammatory responses .
Mode of Action
SC-26196 specifically inhibits D6D activity, with an IC50 value of 0.2 µM in a rat liver microsomal assay . By inhibiting D6D, SC-26196 reduces the synthesis of arachidonic acid, thereby mitigating inflammation .
Biochemical Pathways
The primary biochemical pathway affected by SC-26196 is the synthesis of arachidonic acid. D6D is a rate-limiting enzyme in this pathway, and its inhibition by SC-26196 leads to a decrease in arachidonic acid production . This, in turn, can affect various downstream effects related to inflammation.
Pharmacokinetics
In animal studies, SC-26196 was included in the diet at varying concentrations to achieve dosages of 0, 10, 30, and 100 mg/kg per day . The compound was found to decrease the calculated D6D index in both adipose tissue and liver, indicating its bioavailability and effectiveness in inhibiting D6D .
Result of Action
The primary result of SC-26196’s action is a decrease in inflammation. In a mouse edema model, SC-26196 decreased edema to the same extent as indomethacin or essential fatty acid deficiency . Additionally, treatment with SC-26196 improved glucose tolerance in obese insulin-resistant mice .
Action Environment
The action of SC-26196 can be influenced by various environmental factors, including diet. For instance, the compound’s effectiveness in inhibiting D6D was demonstrated when it was included in the diet of mice
Propiedades
IUPAC Name |
2,2-diphenyl-5-[4-[(E)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2/b30-22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-JBASAIQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2,2-Diphenyl-5-(4-((pyridin-3-ylmethylene)amino)piperazin-1-yl)pentanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




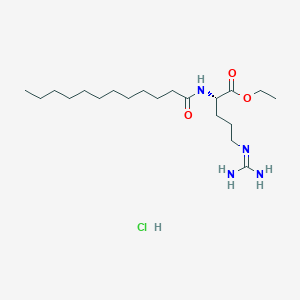

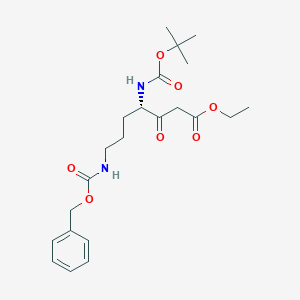



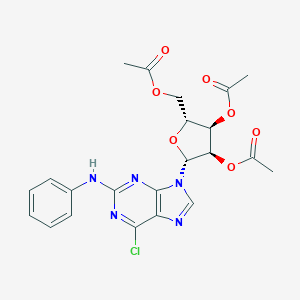
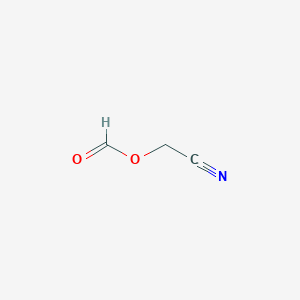
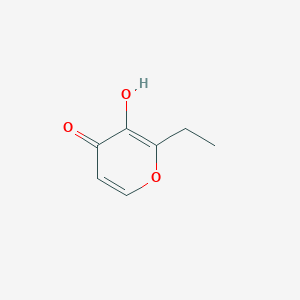
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)


